molecular formula C21H24N4O2 B11613055 N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-YL)acetohydrazide

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-YL)acetohydrazide

Cat. No.: B11613055
M. Wt: 364.4 g/mol
InChI Key: ZTVFVOVIXWJPOR-LPYMAVHISA-N
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Description

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-YL)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic moieties, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-YL)acetohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-YL)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-YL)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-YL)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
  • 4-(Dimethylamino)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide
  • Methanone, [4-(dimethylamino)phenyl]phenyl-

Uniqueness

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-YL)acetohydrazide stands out due to its unique combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide

InChI

InChI=1S/C21H24N4O2/c1-24(2)19-10-8-16(9-11-19)13-22-23-20(26)15-25-14-18(12-21(25)27)17-6-4-3-5-7-17/h3-11,13,18H,12,14-15H2,1-2H3,(H,23,26)/b22-13+

InChI Key

ZTVFVOVIXWJPOR-LPYMAVHISA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2CC(CC2=O)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CN2CC(CC2=O)C3=CC=CC=C3

Origin of Product

United States

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